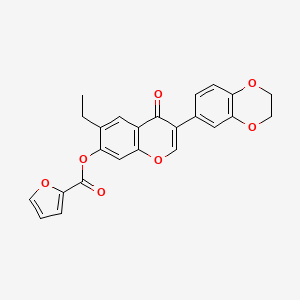

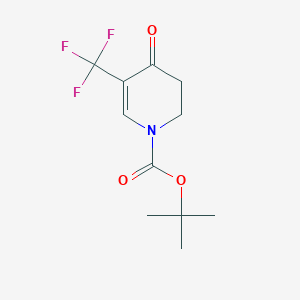

![molecular formula C20H19ClN4O2S B2625920 1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine CAS No. 850937-49-4](/img/structure/B2625920.png)

1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular formula of 1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine is C19H14ClN5OS. Its three-dimensional structure reveals the spatial arrangement of functional groups, which contributes to its biological activity. Computational methods such as density functional theory (DFT) have been employed to optimize its geometry and predict reactivity indices .

Chemical Reactions Analysis

The compound’s reactivity can be attributed to the presence of the 1,3,4-oxadiazole ring, which participates in various chemical reactions. These reactions include nucleophilic substitution, cyclization, and hydrogen bonding. Investigating its behavior under different conditions provides insights into its stability and potential transformations .

Physical And Chemical Properties Analysis

Scientific Research Applications

Tuberculostatic Activity

1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine and its derivatives have been studied for their potential tuberculostatic activity. Research by Foks et al. (2004) in "Acta poloniae pharmaceutica" found that certain derivatives exhibited minimum inhibiting concentrations (MIC) within the range of 25 - 100 mg/ml (Foks et al., 2004).

Lipase and α-Glucosidase Inhibition

In a study by Bekircan et al. (2015) in the "Journal of Enzyme Inhibition and Medicinal Chemistry", derivatives of this compound were synthesized and tested for their inhibition of lipase and α-glucosidase. Some compounds showed significant inhibitory activities, suggesting potential applications in treating diseases like obesity and diabetes (Bekircan et al., 2015).

Acetylcholinesterase Inhibition

Saeedi et al. (2019) in "Chemistry & Biodiversity" designed and synthesized derivatives of arylisoxazole-phenylpiperazines, including this compound, as selective acetylcholinesterase inhibitors. These compounds could have implications in treating Alzheimer's disease and other neurodegenerative conditions (Saeedi et al., 2019).

Antibacterial Activity

Research by Deshmukh et al. (2017) in the "Journal of Heterocyclic Chemistry" involved the synthesis of novel oxadiazoles containing the phenylpiperazine nucleus and evaluating their antibacterial properties. Some of these compounds demonstrated moderate antibacterial activity against Bacillus subtilis and Escherichia coli (Deshmukh et al., 2017).

Cytotoxicity and Anticancer Properties

Several studies have investigated the cytotoxicity and potential anticancer properties of this compound and its derivatives. Hassanzadeh et al. (2019) in "Research in Pharmaceutical Sciences" synthesized quinazolinone-1, 3, 4-oxadiazole derivatives and found significant cytotoxic activity against certain cancer cell lines (Hassanzadeh et al., 2019).

Mechanism of Action

The anti-proliferative action of 1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine involves inhibition of the epidermal growth factor receptor (EGFR), a crucial target in TNBC. Docking simulations reveal favorable binding interactions within the EGFR active site. The compound disrupts EGFR signaling pathways, leading to cell cycle arrest and apoptosis in TNBC cells .

properties

IUPAC Name |

2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2S/c21-17-9-5-4-8-16(17)19-22-23-20(27-19)28-14-18(26)25-12-10-24(11-13-25)15-6-2-1-3-7-15/h1-9H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEZVDPVAIUYRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2625837.png)

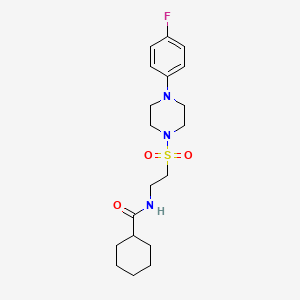

![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2625838.png)

![4-[(7-Aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B2625843.png)

![1-[9-(6-aminopyridin-3-yl)-6,7-dichloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]-2-hydroxyethan-1-one](/img/structure/B2625845.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2625849.png)

![2-[1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2625850.png)

![(E)-2-(2-(4-(3-(thiophen-2-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2625851.png)

![1-(4-Methoxyphenyl)-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2625859.png)